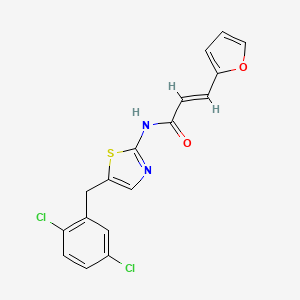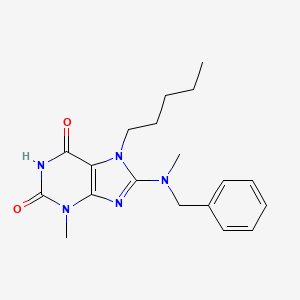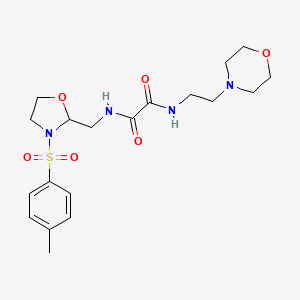
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, also known as MTX-211, is a novel small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized by a team of researchers at the University of Texas at Austin and has since been the subject of numerous studies.
Mécanisme D'action
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is believed to exert its anti-cancer effects by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR). DHFR is an essential enzyme for the synthesis of DNA, and inhibition of its activity leads to cell death. N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has also been shown to have antibacterial properties by inhibiting the activity of the enzyme InhA, which is involved in the biosynthesis of mycolic acid in Mycobacterium tuberculosis.
Biochemical and Physiological Effects:
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and antibacterial properties, the compound has been shown to inhibit the growth of various cell types, including human umbilical vein endothelial cells and human colon carcinoma cells. N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in lab experiments is its specificity for DHFR and InhA, which allows for targeted inhibition of these enzymes. Additionally, the compound has been shown to have low toxicity in animal studies. However, one limitation of using N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several potential future directions for research on N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide. One area of interest is the development of analogs of N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide with improved solubility and pharmacokinetic properties. Additionally, further studies are needed to elucidate the mechanisms of action of N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and to determine its potential as a therapeutic agent for various types of cancer and bacterial infections. Finally, studies are needed to determine the potential side effects of N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide and to develop strategies to minimize these effects.
Méthodes De Synthèse
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is synthesized through a multi-step process that involves the reaction of various reagents. The synthesis begins with the reaction of morpholine with ethylene oxide, followed by the reaction of the resulting product with tosyl chloride to form the corresponding tosylate. The tosylate is then reacted with oxalyl chloride to form the oxalyl chloride derivative, which is finally reacted with 3-amino-2-oxazolidinone to yield N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide.
Applications De Recherche Scientifique
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been the subject of numerous scientific studies due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties and has been studied as a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has been studied as a potential treatment for bacterial infections, such as tuberculosis.
Propriétés
IUPAC Name |
N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O6S/c1-15-2-4-16(5-3-15)30(26,27)23-10-13-29-17(23)14-21-19(25)18(24)20-6-7-22-8-11-28-12-9-22/h2-5,17H,6-14H2,1H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQDMFJNISZQGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-morpholinoethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

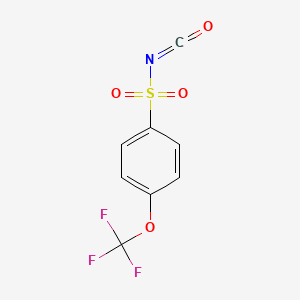
![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949172.png)
![4-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B2949173.png)

![N-isobutyl-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2949176.png)
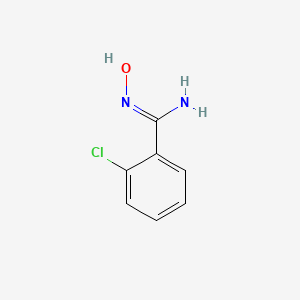
![N2,N4-bis(benzo[d][1,3]dioxol-5-yl)-6-morpholino-1,3,5-triazine-2,4-diamine](/img/structure/B2949181.png)
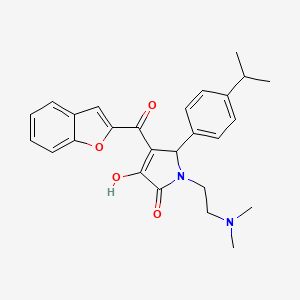
![2-(3-chlorophenyl)-5-methyl-7-(2-nitrophenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2949184.png)
![2-methoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2949185.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2949186.png)
![4-[6-(Methoxymethyl)-2,2-dimethylmorpholine-4-carbonyl]pyridine-2-carbonitrile](/img/structure/B2949188.png)
